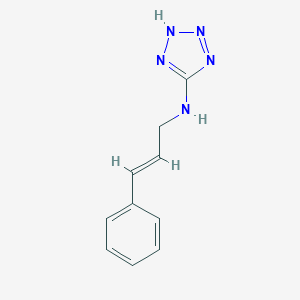
N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine is a chemical compound that features a morpholine ring, an ethyl chain, and a phenylprop-2-yn-1-amine group. This compound is of interest due to its unique structure, which combines a heterocyclic morpholine ring with an alkyne and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with an appropriate alkylating agent to introduce the ethyl group.
Coupling with Phenylprop-2-yn-1-amine: The morpholine derivative is then coupled with phenylprop-2-yn-1-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an inhibitor in enzyme studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, while the alkyne group can participate in click chemistry reactions, facilitating the formation of stable triazole rings. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Explored for its pharmacological properties.
Uniqueness
N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine is unique due to its combination of a morpholine ring, an alkyne group, and an amine group, which provides a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings.
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenylprop-2-yn-1-amine |
InChI |
InChI=1S/C15H20N2O/c1-2-5-15(6-3-1)7-4-8-16-9-10-17-11-13-18-14-12-17/h1-3,5-6,16H,8-14H2 |
InChI Key |
LVBUAMWTMCTADZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC#CC2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CCNCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-chloro-6-fluorobenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B499145.png)
![N-{4-[(2-methoxybenzyl)amino]phenyl}pentanamide](/img/structure/B499148.png)
![N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-propyltetrazol-5-amine](/img/structure/B499151.png)
![N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499152.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B499153.png)
![N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-propyltetrazol-5-amine](/img/structure/B499154.png)
![N-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-methyltetrazol-5-amine](/img/structure/B499157.png)
![N-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499158.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1H-tetrazol-5-amine](/img/structure/B499159.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B499164.png)
![2-(2-bromo-6-ethoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}phenoxy)acetamide](/img/structure/B499165.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B499166.png)
![2-(4-{[(3,5-Dimethyl-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B499167.png)
